Ginsenosido Rd2

Descripción general

Descripción

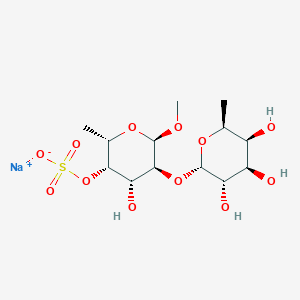

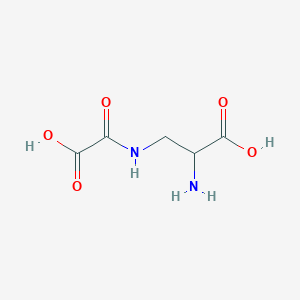

Ginsenoside Rd2 es un compuesto saponínico bioactivo que se encuentra en las raíces de Panax ginseng, una hierba medicinal tradicional. Los ginsenosidos son los principales componentes activos del ginseng, y el Ginsenoside Rd2 es conocido por sus potentes actividades farmacológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y neuroprotectoras .

Aplicaciones Científicas De Investigación

El Ginsenoside Rd2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de las saponinas y las transformaciones enzimáticas.

Biología: Se investiga su función en las vías de señalización celular y sus efectos sobre la proliferación y la apoptosis celular.

Mecanismo De Acción

El Ginsenoside Rd2 ejerce sus efectos a través de múltiples dianas moleculares y vías. Modula las vías de señalización como las vías PI3K/Akt y MAPK, lo que lleva a la regulación del crecimiento celular, la apoptosis y la inflamación. Además, interactúa con varios receptores y enzimas, lo que contribuye a sus diversas actividades farmacológicas .

Compuestos similares:

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Comparación: El Ginsenoside Rd2 es único debido a su estructura glucosídica específica, que influye en su biodisponibilidad y perfil farmacológico. En comparación con otros ginsenosidos, el Ginsenoside Rd2 exhibe efectos antiinflamatorios y neuroprotectores más fuertes, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Ginsenoside Rd2 interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . For instance, it can modulate platelet P2Y12-mediated signaling by up-regulating cAMP/PKA signaling and down-regulating PI3K/Akt/Erk1/2 signaling pathways .

Cellular Effects

Ginsenoside Rd2 has been shown to have significant effects on various types of cells and cellular processes . It can decrease tyrosinase activity, melanin content, and microphthalmia-associated transcription factor (MITF) expression level .

Molecular Mechanism

The molecular mechanism of Ginsenoside Rd2 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Ginsenoside Rd2 can effectively modulate platelet P2Y12-mediated signaling .

Temporal Effects in Laboratory Settings

The effects of Ginsenoside Rd2 can change over time in laboratory settings . For instance, it has been observed that Ginsenoside Rd2 can be converted to other ginsenosides under certain conditions .

Dosage Effects in Animal Models

The effects of Ginsenoside Rd2 can vary with different dosages in animal models

Metabolic Pathways

Ginsenoside Rd2 is involved in various metabolic pathways . It is a product of the ginsenoside biosynthesis pathway, which involves various enzymes and cofactors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ginsenoside Rd2 puede sintetizarse mediante métodos de transformación enzimática. Se utilizan glucosidasas específicas, como la β-glucosidasa y la α-l-ramnosidasa, para hidrolizar los enlaces glucosídicos en los ginsenosidos precursores, como el Ginsenoside Rb1 y el Ginsenoside Rd . Las reacciones enzimáticas normalmente se producen en condiciones suaves, como un pH de 5-7 y temperaturas que oscilan entre 30-40 °C .

Métodos de producción industrial: La producción industrial de Ginsenoside Rd2 implica la extracción de ginsenosidos de las raíces de ginseng, seguida de una biotransformación utilizando cultivos microbianos o enzimas purificadas. El proceso incluye pasos como la extracción, la purificación y la conversión enzimática para obtener Ginsenoside Rd2 de alta pureza .

3. Análisis de las reacciones químicas

Tipos de reacciones: El Ginsenoside Rd2 experimenta diversas reacciones químicas, como la hidrólisis, la oxidación y la glicosilación.

Reactivos y condiciones comunes:

Hidrólisis: Hidrólisis enzimática utilizando glucosidasas.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno en condiciones controladas.

Glicosilación: Glucosiltransferasas en presencia de donantes de azúcares.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen derivados desglicosilados y formas oxidadas de Ginsenoside Rd2, que a menudo exhiben actividades biológicas mejoradas .

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside Rd2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents like hydrogen peroxide under controlled conditions.

Glycosylation: Glycosyltransferases in the presence of sugar donors.

Major Products: The major products formed from these reactions include deglycosylated derivatives and oxidized forms of Ginsenoside Rd2, which often exhibit enhanced biological activities .

Comparación Con Compuestos Similares

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Comparison: Ginsenoside Rd2 is unique due to its specific glycosidic structure, which influences its bioavailability and pharmacological profile. Compared to other ginsenosides, Ginsenoside Rd2 exhibits stronger anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic applications .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSADJAYQOCDD-FDDSVCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317046 | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83480-64-2 | |

| Record name | Ginsenoside Rd2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can you describe the occurrence of ginsenoside Rd2 in Panax notoginseng?

A1: Ginsenoside Rd2 is considered a minor ginsenoside and can be found in various parts of the Panax notoginseng plant. Notably, it has been identified in the leaves [, , , , , ], flowers [, , ], and even the stems [] of this species.

Q2: How is ginsenoside Rd2 produced in Panax notoginseng?

A2: While ginsenoside Rd2 exists naturally in Panax notoginseng, research suggests it can also be produced through the biotransformation of other ginsenosides. This process, often facilitated by enzymes from fungi or bacteria, involves the selective cleavage of specific sugar moieties. For instance, studies have shown that ginsenoside Rd can be converted to ginsenoside Rd2 through the action of enzymes present in Panax notoginseng flowers [, ]. Similarly, fungi like Cladosporium xylophilum can transform the major ginsenoside Rb2 into ginsenoside Rd2 [].

Q3: What extraction methods are typically used to isolate ginsenoside Rd2?

A3: Researchers have successfully isolated ginsenoside Rd2 from Panax notoginseng using several techniques. These include traditional extraction methods employing solvents like methanol [, , , , ] and water [, , ], as well as more sophisticated techniques like counter-current chromatography []. Interestingly, the choice of extraction solvent can significantly influence the ginsenoside profile [, ].

Q4: Are there any analytical methods available to specifically detect and quantify ginsenoside Rd2?

A4: Yes, high-performance liquid chromatography (HPLC) coupled with various detectors is widely used to analyze ginsenoside Rd2. For instance, HPLC combined with ultraviolet detection has been successfully employed to quantify ginsenoside Rd2 in Panax notoginseng extracts []. Additionally, more advanced techniques like online two-dimensional liquid chromatography coupled with mass spectrometry have been developed for a comprehensive analysis of ginsenoside Rd2 and other related compounds in complex plant matrices [].

Q5: What is known about the biological activity of ginsenoside Rd2?

A5: While research on ginsenoside Rd2 is ongoing, studies suggest potential bioactivity, especially compared to major ginsenosides []. One study found that ginsenoside Rd2, among other ginsenosides, could impact cell-to-cell communication by influencing gap junctions []. These findings highlight the need for further investigation into the specific mechanisms of action and potential therapeutic applications of this compound.

Q6: Does the gut microbiota play a role in the metabolism of ginsenoside Rd2?

A6: Yes, the gut microbiota appears to play a significant role in metabolizing ginsenoside Rd2. In a study using gut microbiota from insomniac patients, ginsenoside Rd2 was identified as an intermediate metabolite during the breakdown of saponins extracted from Panax notoginseng leaves []. This suggests that the gut microbiota may contribute to the conversion of ginsenoside Rd2 into other bioactive compounds, potentially influencing its overall effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

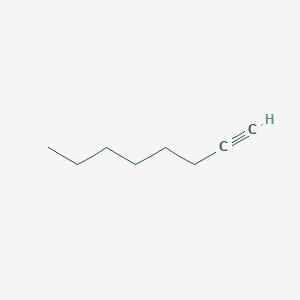

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

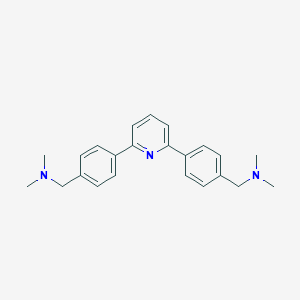

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

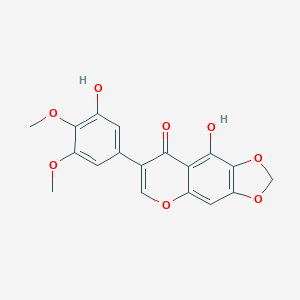

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)